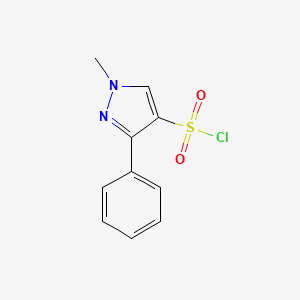
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C4H5ClN2O2S . It is a part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” can be represented by the SMILES stringCn1cc (cn1)S (Cl) (=O)=O . The InChI key for this compound is RDAVKKQKMLINOH-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Catalytic Applications
- Ionic Liquid Synthesis : A study by Moosavi‐Zare et al. (2013) explored the synthesis and characterization of a novel ionic liquid, 1-sulfopyridinium chloride, and its use as a catalyst for tandem Knoevenagel–Michael reactions involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes. This research demonstrates the potential of related pyrazole compounds in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).
Synthesis of New Heterocyclic Compounds
- Antimicrobial Heterocycles : El‐Emary et al. (2002) investigated the synthesis of new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole treated with various reagents, including sulfonyl chlorides. The study highlights the utility of pyrazole derivatives in creating potentially antimicrobial substances (El‐Emary et al., 2002).
- Sulfamoyl Moiety Incorporation : Darwish et al. (2014) aimed to synthesize heterocyclic compounds incorporating a sulfamoyl moiety, which is relevant for antimicrobial applications. This indicates the importance of sulfonamide derivatives in medicinal chemistry (Darwish et al., 2014).
Insecticidal Applications
- GABA-gated Chloride Channel Inhibition : A study by Cole et al. (1993) on the action of phenylpyrazole insecticides reveals their target as the GABA-gated chloride channel. This research suggests the potential role of pyrazole derivatives in developing insecticides (Cole et al., 1993).
Organic Synthesis
- Sulfonamide Derivatives Synthesis : The synthesis of 4-amino-1H-pyrazoles sulfonylated with p-toluenesulfonyl chloride was detailed by Povarov et al. (2017), showcasing the utility of pyrazole compounds in organic synthesis (Povarov et al., 2017).
Pharmaceutical Research
- Cyclooxygenase-2 Inhibitors : Penning et al. (1997) discussed the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 inhibitors, an important aspect in pharmaceutical research, indicating the relevance of pyrazole derivatives in drug development (Penning et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-1H-pyrazole-4-sulfonyl chloride”, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Orientations Futures
As an important intermediate compound, “1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” has potential applications in the synthesis of peptides and other organic synthetic chemistry applications . The future directions of research could involve exploring these applications further and developing new synthetic methodologies to expand the application of this class of compounds .
Propriétés
IUPAC Name |
1-methyl-3-phenylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDDIQSIDVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(hydroxymethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2845084.png)
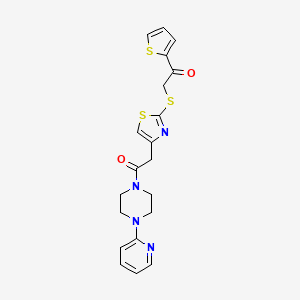
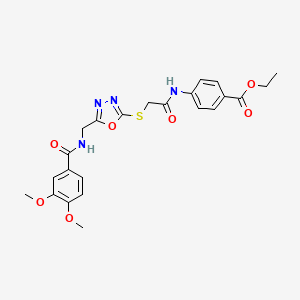
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)
![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)

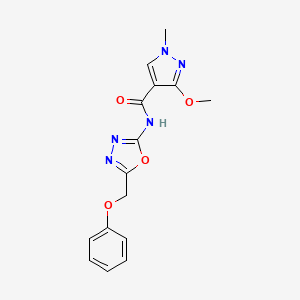
![N-methyl-2-(2-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2845096.png)
![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)
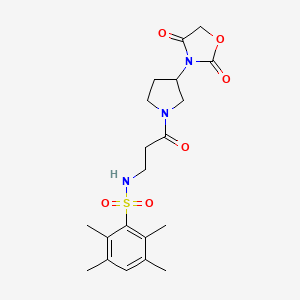
![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)
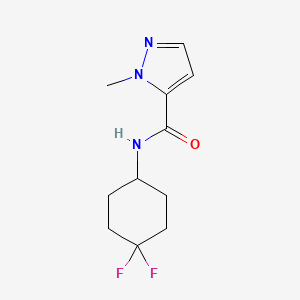
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)